molecular formula C9H7ClO B12533097 Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride CAS No. 663618-22-2

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride

Cat. No.: B12533097
CAS No.: 663618-22-2
M. Wt: 166.60 g/mol
InChI Key: RUTRLNDKHNOGFV-UHFFFAOYSA-N
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Description

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C₈H₈. This compound is known for its unique structure, which includes a ring of eight carbon atoms with alternating double bonds. Cyclooctatetraene itself is a colorless to light yellow flammable liquid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctatetraene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and corrosive nature of phosgene. The process is carefully monitored to ensure the safety of workers and the environment .

Chemical Reactions Analysis

Types of Reactions

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: The parent compound with a similar structure but without the carbonyl chloride group.

    Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: A derivative with ester groups.

    Cyclooctatetraene-1,3,6,8-tetracarbonitrile: A derivative with nitrile groups.

Uniqueness

Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a wider range of chemical transformations compared to its parent compound and other derivatives .

Properties

CAS No.

663618-22-2

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

cyclooctatetraenecarbonyl chloride

InChI

InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H

InChI Key

RUTRLNDKHNOGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=CC=C1)C(=O)Cl

Origin of Product

United States

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